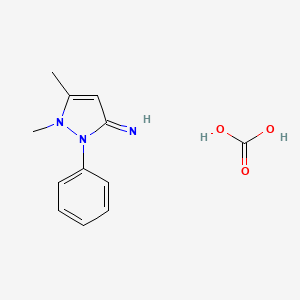
carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1), also known as CPZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrazoline and has been shown to have various biochemical and physiological effects. In
科学研究应用
Carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of acid-base balance in the body and are involved in various physiological processes. carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) has been shown to have a high affinity for carbonic anhydrase II, making it a potential candidate for the development of carbonic anhydrase inhibitors.
作用机制
The mechanism of action of carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) involves its ability to bind to the active site of carbonic anhydrase II. This binding inhibits the enzyme's ability to catalyze the conversion of carbon dioxide and water into carbonic acid. As a result, the pH of the surrounding environment is altered, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase II activity can lead to a decrease in the production of bicarbonate ions, which are important for maintaining pH balance in the body. This can lead to a decrease in the production of gastric acid, making carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) a potential candidate for the treatment of acid-related disorders such as peptic ulcers.
实验室实验的优点和局限性
One of the main advantages of carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) is its high affinity for carbonic anhydrase II. This makes it a potential candidate for the development of carbonic anhydrase inhibitors. However, one of the limitations of carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) is its potential toxicity. Studies have shown that high doses of carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) can lead to liver damage and other adverse effects.
未来方向
There are several future directions for the study of carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1). One area of interest is its potential use in the treatment of acid-related disorders such as peptic ulcers. Another area of interest is its potential use as a carbonic anhydrase inhibitor for the treatment of glaucoma. Additionally, further studies are needed to determine the optimal dosage and potential side effects of carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1).
Conclusion
In conclusion, carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit the activity of carbonic anhydrase II makes it a potential candidate for the development of carbonic anhydrase inhibitors. However, further studies are needed to determine its optimal dosage and potential side effects.
合成方法
The synthesis of carbonic acid - 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-imine (1:1) can be achieved through a reaction between 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and hydroxylamine hydrochloride. This reaction takes place in the presence of sodium acetate and acetic acid. The resulting compound is then further purified through recrystallization using ethanol.
属性
IUPAC Name |
carbonic acid;1,5-dimethyl-2-phenylpyrazol-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.CH2O3/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10;2-1(3)4/h3-8,12H,1-2H3;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFIQAJGOLWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=N)N(N1C)C2=CC=CC=C2.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6118521.png)
![N-(tert-butyl)-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B6118523.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6118533.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6118541.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)

![3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6118562.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)
![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)